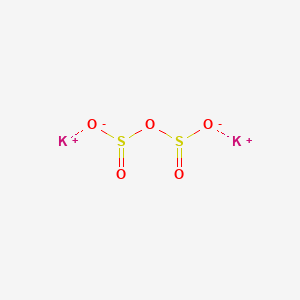
sodium;N,N-dibutylcarbamodithioate
Übersicht
Beschreibung
Sodium;N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C₉H₁₈NNaS₂. It is commonly used as a reagent in various chemical processes and has applications in the rubber industry as a vulcanization accelerator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;N,N-dibutylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dibutylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and proceeds as follows: [ \text{CS}_2 + \text{C}8\text{H}{19}\text{N} + \text{NaOH} \rightarrow \text{C}9\text{H}{18}\text{NNaS}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a solution of dibutylamine and sodium hydroxide under controlled temperature and pH conditions. The product is then isolated by filtration and purified through recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Halides, thiols.
Major Products:
Disulfides: Formed through oxidation.
Substituted Dithiocarbamates: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Sodium;N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosulfur compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a vulcanization accelerator in the rubber industry, enhancing the mechanical properties of rubber products .
Wirkmechanismus
The mechanism of action of sodium;N,N-dibutylcarbamodithioate involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can inhibit the activity of metalloenzymes by binding to their active sites. The compound’s dithiocarbamate group interacts with metal ions, disrupting their normal function and leading to enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
- Sodium diethyldithiocarbamate
- Sodium dimethyldithiocarbamate
Comparison: Sodium;N,N-dibutylcarbamodithioate is unique due to its longer alkyl chains, which provide greater hydrophobicity compared to its ethyl and methyl counterparts. This increased hydrophobicity can enhance its interaction with hydrophobic substrates and improve its efficacy in certain applications .
Eigenschaften
IUPAC Name |
sodium;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQUKVJARKRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















